Lemmatoxin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

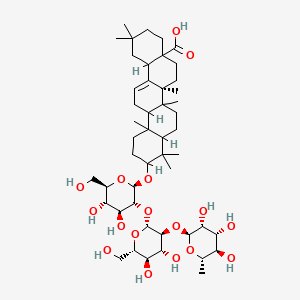

Lemmatoxin C is a bioactive chemical.

Applications De Recherche Scientifique

Molluscicidal Properties

Lemmatoxin C exhibits potent molluscicidal activity, making it a valuable tool for controlling populations of freshwater snails that serve as intermediate hosts for schistosomiasis and other parasitic diseases.

- Mechanism of Action : The compound acts by disrupting cellular membranes in mollusks, leading to mortality. Studies have shown that concentrations as low as 5 ppm can effectively reduce populations of Biomphalaria glabrata, a key vector for schistosomiasis, within 24 hours of exposure .

- Field Studies : A notable pilot study in Adwa, Ethiopia, demonstrated that continuous application of this compound significantly reduced the prevalence of Schistosoma mansoni from 50% to 7% over five years. This was achieved through systematic treatments using crude extracts from Phytolacca dodecandra berries .

| Study Location | Initial Prevalence | Final Prevalence | Duration |

|---|---|---|---|

| Adwa, Ethiopia | 50% | 7% | 5 years |

Anti-Parasitic Applications

Research indicates that this compound may also possess anti-leishmanial properties.

- Efficacy Against Leishmaniasis : In vitro studies using splenic explant models have shown that this compound can reduce the viability of Leishmania donovani, the causative agent of visceral leishmaniasis. The effective concentration (EC50) required to kill 50% of the parasites was determined using luminometric assays .

- Potential for New Treatments : Given the current limitations of existing leishmaniasis treatments due to toxicity and resistance issues, this compound presents a promising alternative that warrants further investigation .

Antimicrobial Activity

The essential oil extracted from Phytolacca dodecandra has been studied for its antimicrobial properties.

- Chemical Composition : The oil contains various bioactive compounds that exhibit antimicrobial activity against a range of pathogens. Research indicates effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Toxicological Considerations

While this compound shows promise in various applications, its safety profile must be carefully evaluated.

- Toxicity Studies : Preliminary studies indicate that while this compound is toxic to certain animal models when administered intravenously, it is generally well tolerated when taken orally. However, it can induce vomiting in humans and some animals, which may limit its usability .

- Environmental Impact : The biodegradable nature of this compound makes it an attractive option for pest control in ecological contexts. Unlike synthetic molluscicides, it poses minimal long-term ecological risks when used appropriately .

Propriétés

Numéro CAS |

52230-11-2 |

|---|---|

Formule moléculaire |

C48H78O17 |

Poids moléculaire |

927.1 g/mol |

Nom IUPAC |

(6aS)-10-[(2R,3R,4S,5S,6R)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O17/c1-22-30(51)33(54)36(57)39(60-22)64-38-35(56)32(53)26(21-50)62-41(38)65-37-34(55)31(52)25(20-49)61-40(37)63-29-12-13-45(6)27(44(29,4)5)11-14-47(8)28(45)10-9-23-24-19-43(2,3)15-17-48(24,42(58)59)18-16-46(23,47)7/h9,22,24-41,49-57H,10-21H2,1-8H3,(H,58,59)/t22-,24?,25+,26-,27?,28?,29?,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,41+,45?,46+,47?,48?/m0/s1 |

Clé InChI |

QMJCVEOVVBBZDW-XGJOVNJQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7[C@]6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lemmatoxin C; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.